9-Amino-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone
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Overview
Description
9-Amino-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone is a chemical compound belonging to the acridinone family Acridinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Scientific Research Applications
9-Amino-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Amino-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,3-dimethylacrylic acid and aniline derivatives.
Cyclization Reaction: The key step involves the cyclization of the starting materials to form the acridinone core. This is usually achieved through a condensation reaction under acidic or basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Solvent Selection: Choosing appropriate solvents to facilitate the reaction and improve product isolation.
Purification: Employing methods such as crystallization, distillation, or chromatography to purify the compound.
Chemical Reactions Analysis
Types of Reactions
9-Amino-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The amino group at the 9th position can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reducing Agents: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.
Substitution Reagents: Nucleophiles like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed for substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidized Derivatives: Quinones and other oxidized forms.
Reduced Derivatives: Dihydro derivatives and other reduced forms.
Substituted Derivatives: Various substituted acridinones with different functional groups.
Mechanism of Action
The mechanism of action of 9-Amino-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
DNA Intercalation: Binding to DNA and interfering with its replication and transcription processes.
Enzyme Inhibition: Inhibiting key enzymes involved in cellular processes, such as topoisomerases and kinases.
Reactive Oxygen Species (ROS) Generation: Inducing the production of ROS, leading to oxidative stress and cell death.
Comparison with Similar Compounds
Similar Compounds
Acridine: A parent compound with a similar structure but lacking the amino and dimethyl groups.
9-Aminoacridine: Similar to 9-Amino-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone but without the dimethyl groups.
3,3-Dimethylacridinone: Lacks the amino group at the 9th position.
Uniqueness
This compound is unique due to the presence of both the amino and dimethyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
9-amino-3,3-dimethyl-2,4-dihydroacridin-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-15(2)7-11-13(12(18)8-15)14(16)9-5-3-4-6-10(9)17-11/h3-6H,7-8H2,1-2H3,(H2,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFXDMILSJZCTDQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=NC3=CC=CC=C3C(=C2C(=O)C1)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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